
Dipeptidyl Peptidase III (DPP3): A Technical
Guide to Substrate Specificity and Peptide

Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TPP3

Cat. No.: B1575670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dipeptidyl Peptidase III (DPP3) is a ubiquitously expressed, zinc-dependent metalloprotease

belonging to the M49 family. It plays a crucial role in intracellular peptide catabolism by

sequentially cleaving dipeptides from the N-terminus of a variety of peptide substrates.[1]

Beyond its general housekeeping functions, DPP3 has been implicated in specific physiological

processes, including the regulation of blood pressure through the renin-angiotensin system and

the cellular response to oxidative stress via the Keap1-Nrf2 pathway.[1] Its involvement in these

critical signaling cascades has positioned DPP3 as a potential therapeutic target and biomarker

for various diseases, including cardiovascular disorders and cancer.

This in-depth technical guide provides a comprehensive overview of DPP3 substrate specificity

and the mechanisms of peptide cleavage. It is designed to equip researchers, scientists, and

drug development professionals with the detailed knowledge required to advance research and

therapeutic development related to this important enzyme.

DPP3 Substrate Specificity
DPP3 exhibits a broad substrate specificity, acting on peptides typically ranging from four to ten

amino acids in length.[2] The recognition and cleavage of substrates are governed by the
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structural features of both the enzyme and the peptide. The enzyme's bilobal structure, with the

active site located in the cleft between the two domains, accommodates peptide substrates.

Key structural determinants for substrate binding include a binding site for the N-terminus of the

peptide and a series of conserved arginine residues that anchor the C-terminus. This structural

arrangement ensures the correct positioning of the scissile peptide bond for catalysis by the

zinc ion in the active site.

Quantitative Analysis of Substrate Cleavage
The efficiency of DPP3-mediated peptide cleavage is determined by the kinetic parameters Km

and kcat, which reflect the enzyme's affinity for the substrate and its turnover rate, respectively.

The catalytic efficiency is represented by the kcat/Km ratio. Below are tables summarizing the

kinetic parameters for human DPP3 with various peptide substrates.

Substrate
(Human DPP3)

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Angiotensin II 1.64 ± 0.12 - - [3]

Leu-enkephalin 3.6 - - [4]

Tynorphin 2.67 ± 0.58 (Ki) - - [4]

IVYPW

(Tynorphin

analog)

0.100 ± 0.011

(Ki)
- - [4]

WVYPW

(Tynorphin

analog)

0.126 ± 0.015

(Ki)
- - [4]

Arg-Arg-2-

naphthylamide
2.2 ± 0.1 20.5 ± 1.2 9.3 x 10⁶ [5]

Note: Some values are reported as inhibition constants (Ki) or dissociation constants (Kd)

which are indicative of binding affinity.
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Substrate
(Bacterial/Y
east DPP3)

Enzyme
Source

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Arg₂-2NA
Caldithrix

abyssi
110.3 ± 15.9 0.23 ± 0.01 2.1 x 10³

Gly-Arg-2NA
Caldithrix

abyssi
1020 ± 220 0.25 ± 0.03 2.4 x 10²

Key Signaling Pathways Involving DPP3
DPP3's physiological significance extends to its participation in crucial cellular signaling

pathways.

The Keap1-Nrf2 Oxidative Stress Response Pathway
DPP3 is a key regulator of the Keap1-Nrf2 pathway, a primary defense mechanism against

oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for

ubiquitination and subsequent degradation. DPP3 can interact with Keap1, leading to the

stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of

antioxidant response element (ARE)-containing genes, which encode for protective enzymes.
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Caption: DPP3 interaction with the Keap1-Nrf2 pathway.
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The Renin-Angiotensin System (RAS)
DPP3 plays a significant role in the renin-angiotensin system, a hormonal cascade that

regulates blood pressure and fluid balance. DPP3 can degrade angiotensin II, a potent

vasoconstrictor, thereby potentially counteracting its hypertensive effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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